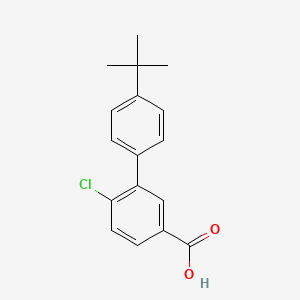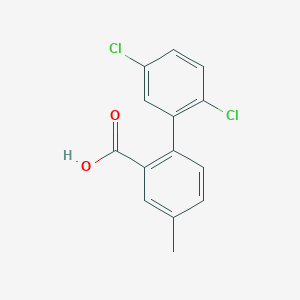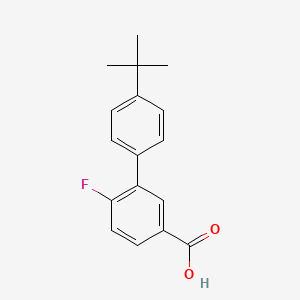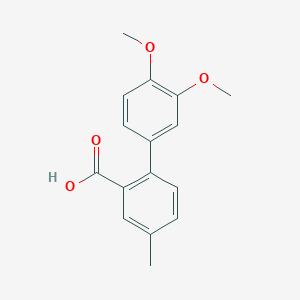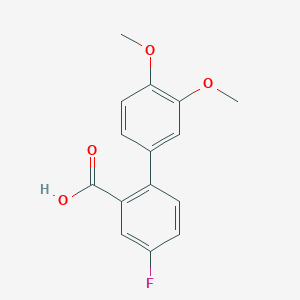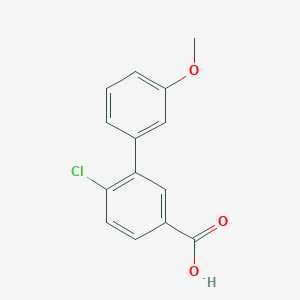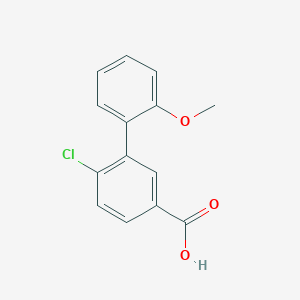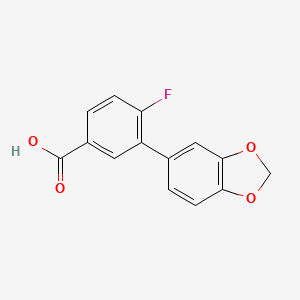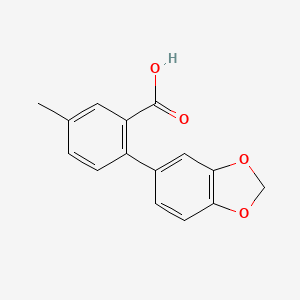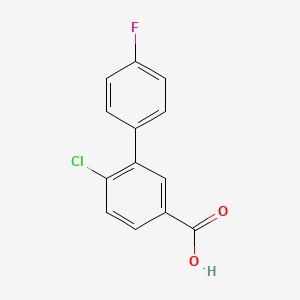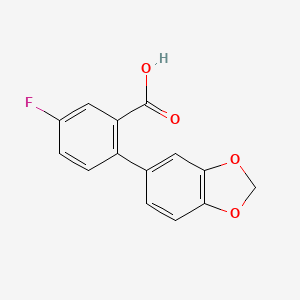
5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid, 95% (also known as 5-F-2-MDPB) is a fluorinated derivative of the phenylbenzoic acid family. It has a wide range of applications in synthetic organic chemistry, ranging from the preparation of novel organic compounds to the synthesis of new pharmaceuticals. This compound has recently attracted attention due to its ability to act as a potential therapeutic agent in medical research.
Wissenschaftliche Forschungsanwendungen
5-F-2-MDPB has been studied for its potential applications in medical research. It has been shown to possess anti-inflammatory and anti-cancer properties in cell culture studies, and has been used as a potential therapeutic agent for the treatment of a variety of diseases, including diabetes, obesity, and Alzheimer's disease. Additionally, 5-F-2-MDPB has been studied for its potential applications in drug delivery systems, as it can be used to improve the solubility and stability of therapeutic agents.
Wirkmechanismus
The exact mechanism of action of 5-F-2-MDPB is not yet fully understood. However, it is believed that the compound binds to the cell membrane and alters its structure, allowing for the passage of ions and other molecules. Additionally, 5-F-2-MDPB has been shown to interact with proteins and enzymes, leading to changes in their activity.
Biochemical and Physiological Effects
5-F-2-MDPB has been shown to have a variety of biochemical and physiological effects in cell culture studies, including anti-inflammatory, anti-cancer, and anti-oxidant effects. Additionally, the compound has been shown to reduce the expression of pro-inflammatory cytokines and to increase the expression of anti-inflammatory cytokines. Furthermore, 5-F-2-MDPB has been shown to modulate the activity of various enzymes and proteins involved in signal transduction pathways.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-F-2-MDPB in laboratory experiments has several advantages, including its low toxicity and the ability to easily modify its structure for different applications. Additionally, the compound is relatively inexpensive and can be synthesized in large quantities. However, there are some limitations to its use in laboratory experiments, such as the fact that it is not water-soluble and is not easily absorbed by cells.
Zukünftige Richtungen
The potential applications of 5-F-2-MDPB are vast, and there are many potential future directions for research. These include further studies into its anti-inflammatory, anti-cancer, and anti-oxidant properties, as well as its potential use as a delivery system for therapeutic agents. Additionally, research into the mechanisms of action of the compound could lead to the development of novel drugs and treatments. Finally, further studies into the biochemical and physiological effects of the compound could lead to a better understanding of its role in signal transduction pathways.
Synthesemethoden
5-F-2-MDPB can be synthesized through a variety of methods, including the use of a Grignard reaction or a Friedel-Crafts alkylation. In the Grignard reaction, 5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid is formed through the reaction of a phenylmagnesium bromide with a 4-fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid. In the Friedel-Crafts alkylation, 5-F-2-MDPB is formed through the reaction of a 3-fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid with a Grignard reagent.
Eigenschaften
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9FO4/c15-9-2-3-10(11(6-9)14(16)17)8-1-4-12-13(5-8)19-7-18-12/h1-6H,7H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOVVFPCHPJZQED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=C(C=C(C=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9FO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-2-(3,4-methylenedioxyphenyl)benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

